![molecular formula C14H10N4O4 B3221965 N-(4-(1H-pyrazol-3-yl)phenyl)-5-nitrofuran-2-carboxamide CAS No. 1209915-18-3](/img/structure/B3221965.png)
N-(4-(1H-pyrazol-3-yl)phenyl)-5-nitrofuran-2-carboxamide
Overview
Description
N-(4-(1H-pyrazol-3-yl)phenyl)-5-nitrofuran-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of nitrofuran derivatives, which are known for their broad-spectrum antimicrobial activity.
Scientific Research Applications
Fluorescent Probes and Sensors
The pyrazole moiety in this compound contributes to its fluorescence properties. Researchers have explored its use as a metal ion fluorescent probe, particularly for detecting silver ions (Ag⁺). The compound’s color changes from orange-red to cyan in different solvents, making it a promising candidate for sensing applications .
Antibacterial and Anticancer Activities
Pyrazole derivatives have demonstrated antibacterial and anticancer properties. While specific studies on this compound are limited, the broader class of pyrazoline compounds has shown potential in inhibiting bacterial growth and suppressing cancer cell proliferation .
Antidepressant and Anti-Inflammatory Effects
Although direct evidence for this compound’s antidepressant and anti-inflammatory effects is scarce, pyrazoline derivatives have been investigated in these contexts. Their ability to modulate neurotransmitter systems and reduce inflammation warrants further exploration .
Photoluminescent Materials
Triarylpyrazoline compounds, including those containing the pyrazole ring, serve as photoluminescent materials. Their fluorescence properties make them valuable for applications such as organic light-emitting diodes (OLEDs) and optoelectronic devices .
Organic Nonlinear Optical Materials
The pyrazole-based structure can be incorporated into nonlinear optical materials. These materials exhibit unique optical properties and find use in devices like laser systems and optical switches .
Textile Industry: Fluorescent Whitening Agents
Triarylpyrazoline compounds have been employed as fluorescent whitening agents in the textile industry. They enhance the brightness and color of fabrics by absorbing ultraviolet light and re-emitting it as visible light .
properties
IUPAC Name |
5-nitro-N-[4-(1H-pyrazol-5-yl)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4/c19-14(12-5-6-13(22-12)18(20)21)16-10-3-1-9(2-4-10)11-7-8-15-17-11/h1-8H,(H,15,17)(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXZFNYRSIEOKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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